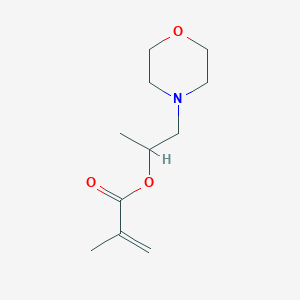
1-(Morpholin-4-yl)propan-2-yl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Morpholin-4-yl)propan-2-yl 2-methylprop-2-enoate is an organic compound that features a morpholine ring attached to a propan-2-yl group, which is further linked to a 2-methylprop-2-enoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Morpholin-4-yl)propan-2-yl 2-methylprop-2-enoate typically involves the reaction of morpholine with 2-methylprop-2-enoic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Morpholin-4-yl)propan-2-yl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-(Morpholin-4-yl)propan-2-yl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Morpholin-4-yl)propan-2-yl 2-methylprop-2-enoate involves its interaction with specific molecular targets. The morpholine ring can engage in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The ester group can undergo hydrolysis, releasing active components that exert their effects on target cells or tissues.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Morpholin-4-yl)propan-2-ol: This compound has a similar structure but lacks the 2-methylprop-2-enoate moiety.
2-Methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one: This compound features a morpholine ring and a methylthiophenyl group, offering different chemical properties.
Propriétés
Numéro CAS |
20602-99-7 |
|---|---|
Formule moléculaire |
C11H19NO3 |
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
1-morpholin-4-ylpropan-2-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H19NO3/c1-9(2)11(13)15-10(3)8-12-4-6-14-7-5-12/h10H,1,4-8H2,2-3H3 |
Clé InChI |
VDUVNXQJMGBLED-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1CCOCC1)OC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


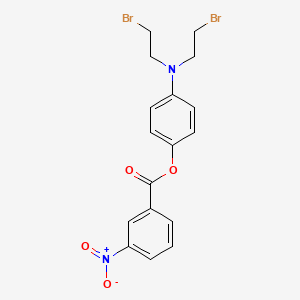
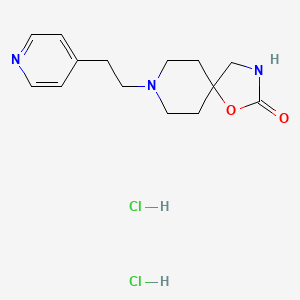
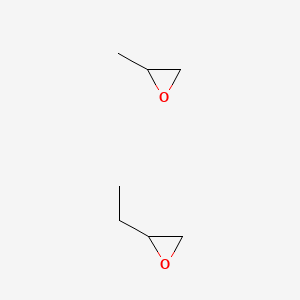

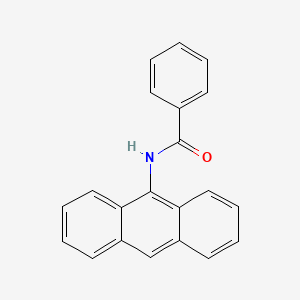

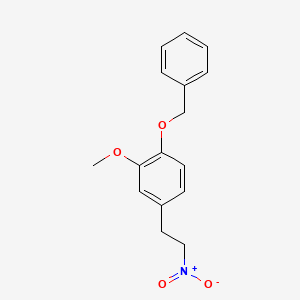
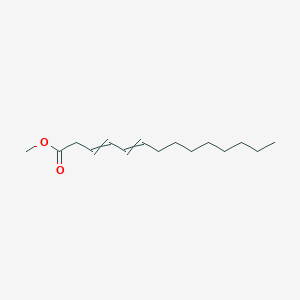
![6,6-Dimethyl-4-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol](/img/structure/B14699882.png)
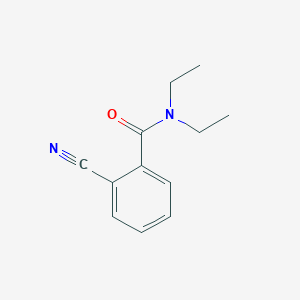
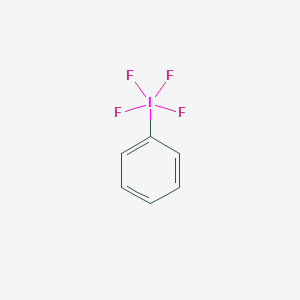
![Ethyl 4-[(2,4-diamino-7,8-dihydropteridin-6-yl)methylamino]benzoate](/img/structure/B14699919.png)
![2-Hydroxy-N-[(4-nitrophenyl)methyl]benzamide](/img/structure/B14699922.png)
![Benzo[a]acridin-12-amine](/img/structure/B14699930.png)
